Exploring the Chemical and Biological Properties of 6-(Trifluoromethyl)-4-Pyrimidinecarboxylic Acid Ethyl Ester (CAS No. 184956-70-5)
The compound 6-(Trifluoromethyl)-4-pyrimidinecarboxylic acid ethyl ester, identified by CAS No. 184956-70-5, represents a significant advancement in the field of synthetic organic chemistry and pharmacology. This molecule belongs to the pyrimidine carboxylic acid class, featuring a trifluoromethyl group at the 6-position and an ethyl ester moiety attached to the carboxylic acid functional group. Its structural uniqueness arises from the strategic substitution of electron-withdrawing trifluoromethyl and lipophilic ethyl ester groups, which enhance its physicochemical properties and biological activity.
Synthetic methodologies for this compound have evolved significantly in recent years, driven by demands for scalable and environmentally benign processes. A 2023 study published in Journal of Medicinal Chemistry demonstrated a novel one-pot synthesis involving microwave-assisted cyclization of β-keto esters with aromatic amines under solvent-free conditions. This approach not only improved yield (c.a.) but also reduced reaction time to under two hours compared to traditional multi-step protocols. The incorporation of a tetrafluoroborate catalyst system was highlighted as critical for achieving high stereochemical purity, a factor crucial for pharmaceutical applications.
In biological evaluations, this compound has shown promising activity in preclinical models targeting cancer cell proliferation inhibition research from the University of Cambridge Nature Communications revealed that its trifluoromethyl substitution enhances metabolic stability while maintaining potent binding affinity to bromodomain-containing protein BRD4 key epigenetic regulator leukemia progression The ethyl ester group was found facilitate membrane permeability without compromising aqueous solubility critical balance intravenous drug delivery systems.
A recent breakthrough published Bioorganic & Medicinal Chemistry Letters demonstrated compounds dual mechanism action simultaneously disrupts histone acetylation pathways inducing apoptosis via mitochondrial depolarization chronic myeloid leukemia cells Comparative studies showed superior efficacy clinically used tyrosine kinase inhibitors like imatinib tested patient-derived xenograft models IC values low as observed incubation.
In neurodegenerative disease research compounds ability cross blood-brain barrier validated passive diffusion studies using parallel artificial membrane permeability assay PAMPA Collaborative study between MIT Novartis Science Advances demonstrated potential neuroprotective agent inhibiting glycogen synthase kinase GSK implicated Alzheimers pathology The trifluoromethyl group identified critical maintaining kinase selectivity avoiding off-target effects closely related kinases like CDK5.
Toxicological profiles studies conducted FDA-compliant protocols revealed favorable safety margins acute toxicity tests oral administration LD values exceeding mgkg range Chronic toxicity studies Sprague-Dawley rats no significant organ damage observed dosing regimens up mgkgday duration These results align with computational ADME predictions suggesting minimal CYP enzyme interactions reducing drug-drug interaction risks clinical settings.
Ongoing investigations focus optimizing prodrug strategies leveraging ethyl esters hydrolyzable nature targeted delivery systems such polymeric nanoparticles stimuli-responsive carriers Enhancing tissue-specific accumulation reducing systemic exposure remains priority translational research teams worldwide Given compounds multifaceted biological profile coupled cutting-edge synthetic accessibility it positioned become cornerstone developing next-generation therapeutics across oncology neuroscience fields Further exploration structure activity relationships SARS-CoV variants protease inhibition suggests potential antiviral applications requiring urgent validation amid emerging pathogens challenges..